3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is a chiral compound belonging to the class of beta-amino acids, which are significant in both biological systems and pharmaceutical applications. This compound features a unique structure characterized by a pentafluorinated phenyl group, where all hydrogen atoms on the phenyl ring are replaced with fluorine atoms. This modification enhances its chemical properties and potential applications in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 305.63 g/mol. Its physical properties include high solubility in water due to the presence of amino and carboxylic acid functional groups, which facilitate hydrogen bonding.
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various chemical environments.
The biological activity of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is of particular interest in pharmacology. It has been studied for its potential role as a neurotransmitter modulator, influencing synaptic transmission and neuronal signaling pathways. The perfluorinated moiety may enhance its binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting neurological disorders. In vitro assays have shown that this compound can modulate neurotransmitter release, indicating its potential role as a neuromodulator.
The synthesis of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride typically involves several key steps:
3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride has several applications across different fields:
Interaction studies involving 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride focus on its binding affinity to biological targets such as receptors and enzymes. Preliminary studies suggest that the perfluorinated moiety may enhance hydrophobic interactions compared to non-fluorinated analogs. Further studies are necessary to elucidate its mechanism of action and confirm these interactions through advanced biophysical methods.
Several compounds share structural similarities with 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
(S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | 936630-57-8 | 0.91 | Contains trifluorophenyl group |
(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | 266360-42-3 | 0.88 | Difluorinated phenyl group |
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | 266360-60-5 | 0.88 | Contains difluoro substituents |
(S)-2-amino-3-(2,5-difluorophenyl)propanoic acid | 31105-92-7 | 0.86 | Unique fluorination pattern |
The uniqueness of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride lies in its fully fluorinated phenyl ring. This significantly alters its electronic properties compared to other similar compounds and may influence its reactivity and biological interactions.